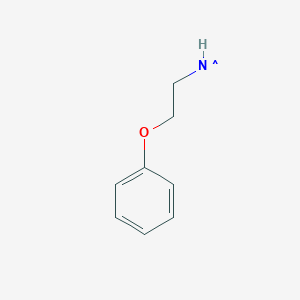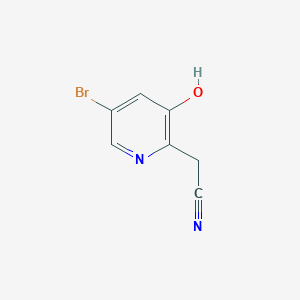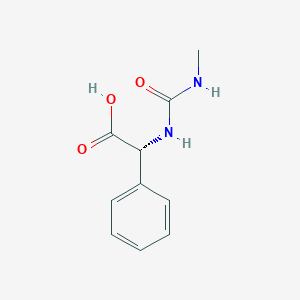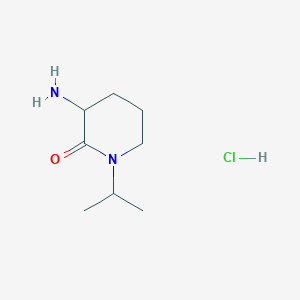![molecular formula C8H9N3 B13029539 Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine: is a heterocyclic compound that features a fused pyrrole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine can be synthesized through a multi-step process involving cycloaddition reactions. One common method involves the 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanone.
Reduction: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of pyrrolo[1,2-b]pyridazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting diverse biological activities.
Pyrrolo[1,2-a]pyrazine: A compound with a fused pyrrole and pyrazine ring, showing antibacterial and antiviral activities.
Uniqueness: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine is unique due to its specific ring fusion and the presence of a methanamine group, which can enhance its biological activity and specificity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
pyrrolo[1,2-b]pyridazin-6-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5,9H2 |
Clé InChI |
WGBZNVNTCSUFGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN2N=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



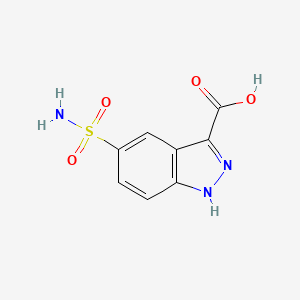
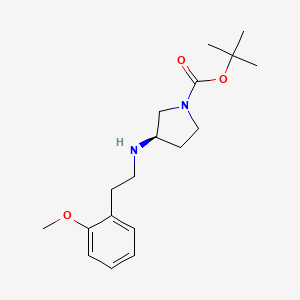
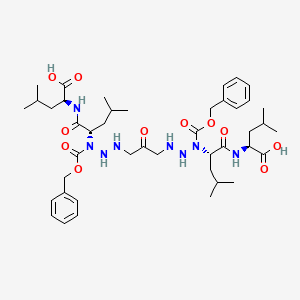
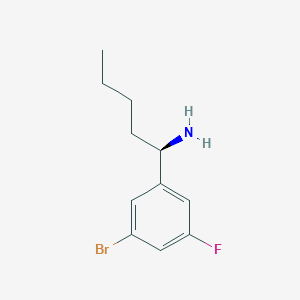
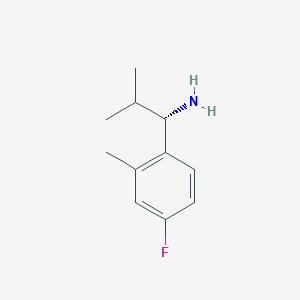
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
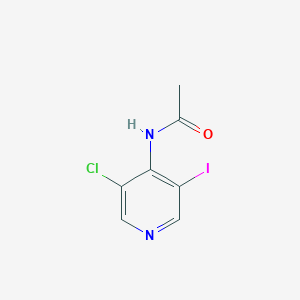

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
